N-(4-(4-methoxyphenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom), a methoxyphenyl group (a phenyl ring with a methoxy group attached), and a dihydro-1,4-dioxine-2-carboxamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazole ring, for example, is a planar, aromatic ring, meaning its π electrons are delocalized across the ring . The methoxyphenyl group is also aromatic, and the methoxy group (-OCH3) is an electron-donating group, which can influence the reactivity of the phenyl ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the thiazole ring can undergo electrophilic substitution at the carbon between the nitrogen and sulfur atoms . The amide group (-CONH2) can participate in condensation reactions, and the methoxy group can be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group might increase its solubility in water, while the aromatic rings might increase its solubility in organic solvents .Scientific Research Applications
- Thiazoles, including 2,4-disubstituted thiazoles, exhibit potent antimicrobial properties. Researchers have synthesized compounds containing the thiazole ring with various substituents and evaluated their effects against bacteria and fungi .
- Specifically, 2,4-disubstituted thiazole derivatives have been screened for in vitro antimicrobial activities against microorganisms such as Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger .
- The presence of a thiazolidinone ring in certain derivatives enhances their anti-inflammatory activity .
Antimicrobial Activity
Anti-Inflammatory and Analgesic Properties
Cholinesterase Inhibition
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
The compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This interaction prevents the breakdown of acetylcholine, leading to an increase in its concentration. The compound’s inhibitory activity against AChE is of the mixed type, as indicated by Lineweaver–Burk’s V −1 – [S] −1 double-reciprocal plot .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which plays a crucial role in memory and cognition . By increasing the concentration of acetylcholine, the compound enhances cholinergic transmission, which could potentially improve cognitive function.
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties were predicted using in silico methods . The lead compound presented satisfactory drug-like characteristics and ADME properties , indicating good bioavailability.
Result of Action
The molecular effect of the compound’s action is the inhibition of AChE, leading to an increase in acetylcholine concentration . On a cellular level, this can enhance cholinergic transmission, potentially improving cognitive function.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-19-11-4-2-10(3-5-11)12-9-22-15(16-12)17-14(18)13-8-20-6-7-21-13/h2-5,8-9H,6-7H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVZIVXLHKWWJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=COCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-methoxyphenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide |
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